Benzo[d]oxazole-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZRROPAORANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743165 | |
| Record name | 1,3-Benzoxazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097180-23-8 | |
| Record name | 1,3-Benzoxazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D Oxazole 7 Carbaldehyde and Analogous Structures
Classical and Contemporary Approaches to Oxazole (B20620) and Benzoxazole (B165842) Ring Formation
Classical methods for oxazole and benzoxazole synthesis often involve condensation and cyclization reactions that have been refined over the years. Contemporary adaptations have improved yields, reaction conditions, and substrate scope.
Van Leusen Oxazole Synthesis and its Adaptations for Aromatic Aldehydes
The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde to form an intermediate oxazoline. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group leads to the formation of the oxazole ring. nih.govwikipedia.org
This methodology is particularly well-suited for aromatic aldehydes, making it a viable route for the synthesis of precursors to compounds like Benzo[d]oxazole-7-carbaldehyde. nih.govmdpi.com The reaction conditions are generally mild, and it tolerates a wide range of functional groups on the aromatic aldehyde. nih.govmdpi.com Adaptations of the Van Leusen synthesis have been developed to improve its efficiency and applicability. For instance, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the catalyst allows for easy separation of the product and byproducts. nih.gov Microwave-assisted Van Leusen synthesis has also been reported to enhance reaction rates and yields. nih.govmdpi.com
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol (B129727) | - | nih.govmdpi.com |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 95 | nih.govmdpi.com |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 92 | nih.govmdpi.com |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 88 | nih.govmdpi.com |
Condensation Reactions Involving o-Aminophenols and Aldehyde Precursors
One of the most direct and widely used methods for the synthesis of benzoxazoles is the condensation of o-aminophenols with aldehydes, followed by cyclization. nih.govnih.govchemicalbook.com This approach is highly versatile and can be facilitated by a variety of catalysts and reaction conditions. nih.govamazonaws.comresearchgate.net The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the benzoxazole ring system. researchgate.net
A range of catalysts, including Brønsted and Lewis acids, as well as various oxidizing agents, have been employed to promote this transformation. nih.govamazonaws.com Green chemistry approaches have also been developed, utilizing catalysts like samarium triflate in aqueous media or employing solvent-free conditions with recyclable catalysts. nih.govnih.govorganic-chemistry.org The choice of aldehyde precursor is crucial and directly determines the substituent at the 2-position of the benzoxazole ring. For the synthesis of this compound, an appropriately substituted o-aminophenol would be condensed with a protected dicarbonyl compound or a precursor that can be later converted to an aldehyde.
| o-Aminophenol Substituent | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Unsubstituted | Benzaldehyde | LAIL@MNP, sonication, 70°C | 82 | nih.gov |
| 4-Methyl | Benzaldehyde | LAIL@MNP, sonication, 70°C | 75 | nih.gov |
| 4-Chloro | Benzaldehyde | LAIL@MNP, sonication, 70°C | 78 | nih.gov |
| Unsubstituted | 4-Methoxybenzaldehyde | LAIL@MNP, sonication, 70°C | 85 | nih.gov |
Bredereck and Fischer Oxazole Syntheses
The Bredereck oxazole synthesis involves the reaction of α-haloketones with formamide (B127407) to produce oxazoles. ijpsonline.comslideshare.net While this method is effective for the synthesis of certain substituted oxazoles, its direct application to the synthesis of benzoxazoles is less common. However, the principles of this reaction, which involve the formation of the oxazole ring from a ketone and an amide source, can be conceptually adapted.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the treatment of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction proceeds under mild conditions. wikipedia.org For the synthesis of benzoxazole analogs, a cyanohydrin derived from an o-hydroxyaromatic aldehyde could potentially be a starting material, although this is not a commonly reported route. The primary application of the Fischer synthesis remains in the preparation of oxazoles with aromatic substituents at the 2- and 5-positions. wikipedia.org
Metal-Catalyzed and Organocatalytic Strategies
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and organocatalytic methods for the construction of heterocyclic compounds, including benzoxazoles. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Cyclizations and Oxidative Couplings
Palladium catalysis has emerged as a powerful tool for the synthesis of benzoxazoles. rsc.orgacs.orgstrath.ac.uk One common approach involves the palladium-catalyzed carbonylation of o-aminophenols with aryl halides, followed by cyclization. organic-chemistry.org Another strategy is the intramolecular cyclization of o-haloanilides, which can be effectively catalyzed by palladium complexes. organic-chemistry.org
Palladium-catalyzed oxidative coupling reactions have also been developed. For example, the reaction of o-aminophenols with terminal alkynes in the presence of a palladium catalyst can lead to the formation of 2-substituted benzoxazoles. rsc.org This method proceeds through a cascade of reactions, including the cleavage of the carbon-carbon triple bond. rsc.org These palladium-catalyzed methods offer a high degree of control and can be used to synthesize a wide variety of benzoxazole derivatives.
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Reference |
| o-Aminophenol | Phenylacetylene | PdCl₂ | 2-Phenylbenzoxazole | rsc.org |
| o-Haloanilide | - | Pd(OAc)₂/Ligand | Substituted Benzoxazole | organic-chemistry.org |
| Aryl Halide | 2-Aminophenol (B121084) | Pd Catalyst/CO | 2-Arylbenzoxazole | organic-chemistry.org |
Copper-Mediated Cycloadditions and Coupling Reactions
Copper catalysts are a more economical and environmentally friendly alternative to palladium for the synthesis of benzoxazoles. benthamdirect.combohrium.comresearchgate.net Copper-catalyzed methods often involve the intramolecular O-arylation of o-haloanilides. organic-chemistry.orgbenthamdirect.com This reaction can be carried out using various copper sources, such as copper(I) iodide or copper(II) acetate, often in the presence of a ligand like 1,10-phenanthroline. organic-chemistry.orgbenthamdirect.com
Copper-catalyzed oxidative C-H/N-H annulation of anilines with aldehydes is another effective route to benzoxazoles. nih.gov This method allows for the direct formation of the benzoxazole ring from readily available starting materials. Copper-mediated cycloaddition reactions have also been explored for the synthesis of the benzoxazole core. These reactions often proceed under mild conditions and offer good yields. bohrium.comacs.org
| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Chloroanilide | - | Cu(acac)₂/1,10-Phenanthroline | EtOH | Good | benthamdirect.com |
| o-Aminophenol | Benzaldehyde | Cu(BF₄)₂·H₂O | - | >70 | bohrium.com |
| o-Haloanilide | - | CuI/1,10-Phenanthroline | - | - | organic-chemistry.org |
Nickel(II) Complex-Assisted Methodologies
The use of transition metal complexes as catalysts is a cornerstone of modern organic synthesis, and nickel(II) complexes have demonstrated utility in the formation of benzoxazole derivatives. These catalysts can facilitate the crucial cyclization step, often under milder conditions than traditional methods. Research has shown that newly synthesized nickel(II) complexes, such as those derived from benzoylhydrazones, can effectively catalyze the synthesis of 2-arylbenzoxazoles. nih.govbohrium.com
In a representative study, three distinct nickel(II) complexes were synthesized and characterized: [Ni(L1)(PPh3)], [Ni(L1)(4-picoline)], and [Ni(L2)(4-picoline)]. bohrium.com These complexes were then employed as catalysts for the reaction between 2-aminophenol and various aromatic aldehydes. The catalytic system demonstrated notable efficiency, providing a pathway to 2-arylbenzoxazoles. The specific conditions and outcomes highlight the potential of tuning the ligand sphere around the nickel center to optimize catalytic activity.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Ni(L1)(PPh3)] | 2-aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 |
| EG–G2–Pd | 2-aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 |
This table presents data on metal-catalyzed synthesis of benzoxazole derivatives. nih.gov
Ruthenium-Catalyzed Dehydrogenative Coupling
Ruthenium-catalyzed reactions, particularly those involving acceptorless dehydrogenative coupling (ADC), represent an elegant and atom-economical approach to heterocycle synthesis. This methodology allows for the formation of benzoxazoles from 2-aminophenols and primary alcohols, with the only byproduct being hydrogen gas. acs.orgacs.org
An efficient protocol utilizes a heterogeneous catalytic system composed of Ru2Cl4(CO)6 and phosphine-functionalized magnetic nanoparticles (PFMNPs; Fe3O4@SiO2@PPh2). acs.orgsemanticscholar.orgresearchgate.net This system facilitates the one-pot synthesis of benzoxazoles by coupling primary alcohols with 2-aminophenol. acs.orgsemanticscholar.orgresearchgate.net The magnetic nature of the nanoparticle support allows for easy recovery and recycling of the catalyst. The reaction proceeds through the initial ruthenium-catalyzed oxidation of the primary alcohol to an aldehyde, which then condenses with the 2-aminophenol. Subsequent intramolecular cyclization and dehydrogenation yield the final benzoxazole product. This method has been successfully applied to a variety of substrates, affording the corresponding products in moderate to good yields. acs.org
N-Heterocyclic Carbene (NHC) Organocatalysis in Aldehyde-Involved Transformations
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts capable of mediating a wide range of chemical transformations. beilstein-journals.org A key feature of NHC catalysis is their ability to induce "umpolung," or polarity reversal, in aldehydes. beilstein-journals.orgrsc.org When an NHC reacts with an aldehyde, it forms a nucleophilic species known as the Breslow intermediate. beilstein-journals.orgnih.gov This intermediate is an acyl anion equivalent that can react with various electrophiles.
While direct NHC-catalyzed synthesis of this compound is not prominently detailed, the fundamental reactivity of NHCs with aldehydes is highly relevant. For instance, the NHC-catalyzed benzoin (B196080) reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone. beilstein-journals.orgnih.gov This transformation showcases the generation of the critical acyl anion equivalent from an aldehyde. In principle, this nucleophilic intermediate could be trapped intramolecularly by a suitably positioned functional group on an aromatic ring, providing a potential, albeit underexplored, pathway to benzoxazole derivatives where the aldehyde functionality is a key participant in the core transformation. The use of aliphatic aldehydes in NHC catalysis has been less explored due to their lower electrophilicity and the potential for side reactions, but advances in this area are ongoing. rsc.org
Green Chemistry Approaches and Novel Reaction Media
In alignment with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for benzoxazole synthesis. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts.
Solvent-Free and Aqueous Medium Methodologies
Performing reactions under solvent-free conditions or in aqueous media represents a significant step towards greener synthesis. An efficient protocol for the synthesis of benzoxazoles involves the reaction of acyl chlorides with o-substituted aminoaromatics in the presence of a catalytic amount of silica-supported sodium hydrogen sulphate under neat (solvent-free) conditions. scispace.comresearchgate.net This method is characterized by a simple workup procedure, high yields, and the use of an easily available and reusable catalyst. scispace.com
Similarly, the use of water as a reaction medium is highly desirable. Samarium(III) triflate has been shown to be an effective and reusable catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium, proceeding under mild conditions to afford benzoxazoles in good yields. organic-chemistry.org These methods avoid the use of volatile and often toxic organic solvents, reducing the environmental impact of the synthesis. researchgate.net
Ionic Liquid Applications in Oxazole and Benzoxazole Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov Brønsted acidic ionic liquids (BAILs) have been successfully employed as catalysts for benzoxazole synthesis. nih.govacs.org
One notable example is a reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). nih.gov This heterogeneous catalyst efficiently promotes the condensation of 2-aminophenol with aldehydes under solvent-free conditions at 130 °C, achieving high yields. nih.govacs.org The gel-based catalyst can be easily separated from the reaction mixture by centrifugation and reused multiple times without a significant loss of activity. nih.gov In other work, heterocyclic ionic liquids like 1-butylpyridinium (B1220074) iodide have been used to catalyze the direct oxidative amination of benzoxazoles at room temperature. nih.govresearchgate.net
| Catalyst | Condition | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | 5 | 98 | nih.govacs.org |
| 1-butylpyridinium iodide | CH3CN, Room Temp. | 3.5 | up to 97 | nih.govresearchgate.net |
This table summarizes the application of ionic liquids in benzoxazole synthesis.
Nanocatalyst-Facilitated Transformations
Nanocatalysts offer several advantages in organic synthesis, including high surface-area-to-volume ratios, enhanced reactivity, and often, facile separation and reusability. ijpbs.com Various nanocatalysts have been developed for the synthesis of benzoxazole derivatives. ijpbs.com
One effective system is a magnetic nanocatalyst, Fe3O4@SiO2-SO3H, which has been used for the condensation of 2-aminophenol with aromatic aldehydes. ajchem-a.comajchem-a.com The reaction proceeds efficiently under solvent-free conditions at a relatively low temperature of 50 °C. The catalyst's magnetic core allows for its simple recovery using an external magnet and can be reused several times without a significant drop in its catalytic activity. ajchem-a.comajchem-a.com
Other research has demonstrated the use of silver-palladium nanoparticles grown on oxygen-deficient tungsten oxide nanorods. thechemicalengineer.com This multi-functional nanocatalyst can perform a four-reaction cascade in a single pot to produce benzoxazoles from formic acid, nitrobenzene, and an aldehyde at 80°C, a significant improvement over conventional methods that require higher temperatures and longer reaction times. thechemicalengineer.com This approach not only simplifies the process but also allows for the use of greener starting materials. thechemicalengineer.com Bimetallic AuPd alloy nanoparticles have also been shown to catalyze the one-pot synthesis of polybenzoxazole (PBO), a high-performance polymer. nih.gov
| Nanocatalyst | Starting Materials | Conditions | Key Advantages |
| Fe3O4@SiO2-SO3H | 2-aminophenol, Aromatic Aldehydes | Solvent-free, 50 °C | Magnetically separable, Reusable |
| Ag-Pd on WO3-x nanorods | Formic Acid, Nitrobenzene, Aldehyde | One-pot, 80 °C | Cascade reaction, Lower temp., Greener reagents |
| AuPd alloy NPs | Formic acid, diisopropoxy-dinitrobenzene, terephthalaldehyde | One-pot | Synthesis of polybenzoxazole (PBO) polymer |
This table details various nanocatalyst-facilitated transformations for benzoxazole synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, offering advantages such as higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. The synthesis of benzoxazole derivatives is particularly amenable to this technology.
A common and effective microwave-assisted method involves the condensation of 2-aminophenols with various aldehydes. semanticscholar.org This approach is versatile, allowing for the synthesis of a wide range of 2-arylbenzoxazoles. Researchers have developed numerous protocols that employ different catalysts and reaction conditions to optimize the synthesis of these heterocyclic compounds.
For instance, one efficient, solvent-free protocol utilizes iodine as an oxidant. In this method, a mixture of a 2-aminophenol, an aldehyde, potassium carbonate, and iodine is subjected to microwave irradiation at 120°C for a brief period, typically around 10 minutes. This process results in good to excellent yields of the desired 2,5-disubstituted benzoxazole derivatives. Another green chemistry approach employs a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst under solvent-free microwave conditions, which also provides good to excellent yields and allows for the catalyst to be recovered and reused.
The following table summarizes various microwave-assisted methods for the synthesis of benzoxazole structures analogous to this compound.
| Starting Materials | Catalyst/Oxidant/Medium | Reaction Time | Yield (%) |
|---|---|---|---|
| 2-amino-4-methylphenol + Aromatic Aldehydes | Iodine (I₂) / K₂CO₃ (Solvent-free) | 10 min | 67-90 |
| 2-aminophenols + Benzaldehydes | [CholineCl][oxalic acid] (Solvent-free) | Not Specified | Good to Excellent |
| o-aminophenol + Aromatic Aldehydes | MnO₂ nanoparticles | Not Specified | Good to Excellent |
| 2-aminophenol + Benzaldehyde | Glycerol | Several minutes | 80-91 |
Electrochemical and Oxidative Cyclization Protocols
Electrochemical methods and oxidative cyclization offer powerful and often more sustainable alternatives to traditional synthetic routes. These protocols can avoid the need for stoichiometric chemical oxidants, reduce waste, and provide access to unique reaction pathways for the formation of the benzoxazole core.
Electrochemically Generated Hypervalent Iodine Reagents
A notable advancement in benzoxazole synthesis is the use of electrochemically generated hypervalent iodine(III) reagents. This indirect, or "ex-cell," approach involves the anodic oxidation of a recyclable iodoarene mediator, which then carries out the desired chemical transformation in a separate vessel.
In this protocol, an iodoarene tethered to a tetra-alkylammonium moiety serves as both the redox mediator and the supporting electrolyte. This mediator is first oxidized at the anode to generate the active I(III) species. This hypervalent iodine reagent is then added to a solution containing a pre-formed imine (derived from an o-aminophenol and an aldehyde), which cleanly undergoes oxidative cyclization to form the benzoxazole product. fao.org A key advantage of this method is its compatibility with a wide range of redox-sensitive functional groups. fao.org Furthermore, the mediator salt can be easily recovered and reused, enhancing the sustainability of the process. fao.org
The proposed mechanism involves the reaction of the I(III) species with a cyclic hemiaminal tautomer of the imine, followed by a concerted reductive elimination to form the benzoxazole ring. fao.org
IBX-Mediated Oxidative Transformations
o-Iodoxybenzoic acid (IBX) is a well-established hypervalent iodine(V) reagent known for its mild and selective oxidizing properties. It has been effectively employed in the synthesis of 2-arylbenzoxazoles through the oxidation of phenolic Schiff bases. fao.orgscispace.com
The following table provides examples of substrates used in IBX-mediated synthesis of analogous benzoxazole structures.
| Starting Material Precursor | Oxidant | Key Transformation | Outcome |
|---|---|---|---|
| Phenolic Schiff Bases (from 2-aminophenol and aldehydes) | o-Iodoxybenzoic acid (IBX) | Oxidative Cyclization | 2-Arylbenzoxazoles |
| α,β-Unsaturated Ketoximes | o-Iodoxybenzoic acid (IBX) | Oxidative Cyclization | 3,5-Diarylisoxazoles |
Dimethyl Sulfoxide (B87167) (DMSO)-Based Formylation and Cyclization Strategies
Dimethyl sulfoxide (DMSO) is a versatile compound in organic synthesis, serving not only as a polar aprotic solvent but also as a reagent and an oxidant. nih.gov In the context of benzoxazole synthesis, DMSO plays a crucial role as an oxidant in various oxidative cyclization reactions. nih.gov
One strategy involves the reaction of 2-aminophenol with substituted aryl aldehydes catalyzed by copper(I) oxide (Cu₂O) in DMSO at room temperature. nih.gov In this system, DMSO acts as the oxidant to drive the cyclization and aromatization of the intermediate Schiff base to the final benzoxazole product, affording high yields. nih.gov
In other protocols, DMSO is used as an additive in conjunction with other oxidants. For example, elemental sulfur has been used as a stoichiometric oxidant for the condensation of 2-aminophenols and aldehydes, where the reaction is catalyzed by sodium sulfide (B99878) with DMSO as an additive. researchgate.netjst.vn This method is scalable and avoids the risks associated with using gaseous oxygen. researchgate.netjst.vn While DMSO is not typically a direct source for the formyl group in these cyclizations, its role as a co-oxidant or reaction medium is critical for achieving high efficiency and yield in the synthesis of the benzoxazole core. nih.govresearchgate.netjst.vn In some three-component reactions for related heterocycles like benzothiazoles, DMSO has been shown to act as a carbon source, solvent, and oxidant simultaneously, highlighting its multifaceted reactivity. researchgate.netorganic-chemistry.org
Mechanistic Investigations of Benzo D Oxazole 7 Carbaldehyde Transformations
Reaction Pathway Elucidation through Spectroscopic and Computational Methods
While specific experimental and computational studies on the reaction pathways of Benzo[d]oxazole-7-carbaldehyde are not extensively documented in publicly available literature, the mechanistic paradigms for the transformation of analogous benzoxazole (B165842) derivatives can be extrapolated. The elucidation of these pathways generally relies on a synergistic approach combining spectroscopic techniques for the detection of transient species and computational modeling to map the energy landscapes of the reactions.
Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. For instance, in the condensation reaction of a benzoxazole carbaldehyde with an amine, the disappearance of the characteristic aldehyde C-H stretch and the appearance of imine C=N stretching vibrations in the IR spectrum can provide evidence for the initial step of the reaction. Similarly, ¹H NMR spectroscopy can be used to track the chemical shift changes of the aldehydic proton and the aromatic protons of the benzoxazole core as the reaction proceeds.
Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical lens to inspect the reaction mechanism at a molecular level. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed, revealing the most favorable reaction pathway. For a hypothetical cyclization reaction involving this compound, DFT calculations could be employed to compare different possible transition states and to predict the activation energies associated with each step.
Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound
| Species | Spectroscopic Technique | Key Observational Data |
| This compound | ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, -CHO) |
| ¹³C NMR (CDCl₃) | δ ~190 ppm (C=O) | |
| FTIR (neat) | ν ~1700 cm⁻¹ (C=O stretch) | |
| Iminium Intermediate | ¹H NMR (CDCl₃) | δ ~8.5 ppm (s, 1H, -CH=N⁺R₂) |
| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=N⁺) | |
| Cyclized Product | ¹H NMR (CDCl₃) | Disappearance of aldehyde/iminium proton signal |
Note: The data presented in this table is illustrative and based on typical chemical shifts and vibrational frequencies for the functional groups mentioned.
Role of Key Intermediates in Ring-Forming Reactions (e.g., Imines, Iminium Ions, Azido (B1232118) Intermediates)
The aldehyde functionality at the 7-position of the Benzo[d]oxazole core is a versatile handle for the construction of fused heterocyclic systems through ring-forming reactions. The mechanisms of these transformations are often dictated by the nature of the key intermediates formed in situ.
Imines and Iminium Ions: In reactions with primary or secondary amines, this compound readily forms an imine or an iminium ion, respectively. These intermediates are central to a wide array of cyclization reactions. The electrophilicity of the imine carbon is a key determinant of its reactivity. Protonation or Lewis acid coordination to the imine nitrogen generates a highly electrophilic iminium ion, which is susceptible to nucleophilic attack. For instance, an intramolecular nucleophile present in the amine reactant can attack the iminium ion to forge a new ring.
A plausible mechanistic pathway for a Pictet-Spengler-type reaction involving this compound would commence with the formation of an iminium ion, followed by an intramolecular electrophilic substitution onto an activated aromatic ring of the amine counterpart, leading to a new heterocyclic ring fused to the benzoxazole system.
Azido Intermediates: While less common for aldehyde transformations, azido intermediates can play a role in specific synthetic contexts. For example, the reaction of an alpha-azido carbonyl compound with a suitable reaction partner can lead to the formation of nitrogen-containing heterocycles. Although direct reactions of this compound to form azido intermediates are not standard, derivatives of the aldehyde could potentially be converted to species that incorporate an azide (B81097) group, which could then undergo intramolecular cyclization.
Table 2: Key Intermediates in Hypothetical Transformations of this compound
| Intermediate | Formation Reaction | Subsequent Reaction |
| Imine | This compound + Primary Amine | Intramolecular [4+2] cycloaddition |
| Iminium Ion | Imine + Acid | Intramolecular Friedel-Crafts-type cyclization |
| Azido-enol | Derivative of this compound | Intramolecular Schmidt reaction |
Note: This table provides hypothetical examples of the role of key intermediates in ring-forming reactions.
Regioselectivity and Stereoselectivity in Aldehyde-Involved Cyclizations
When this compound participates in cyclization reactions that can lead to multiple isomeric products, the control of regioselectivity and stereoselectivity is of paramount importance.
Regioselectivity: The regiochemical outcome of a cyclization is determined by which of the possible reactive sites undergoes bond formation. In the case of an intramolecular reaction, the regioselectivity is often governed by the length of the tether connecting the nucleophile and the electrophile (the aldehyde or its iminium derivative), with the formation of 5- and 6-membered rings being generally favored due to thermodynamic stability (Baldwin's rules). The electronic properties of the benzoxazole ring and any substituents present can also influence the regioselectivity by modulating the electron density at different positions.
Stereoselectivity: If the cyclization reaction creates one or more new stereocenters, the stereoselectivity of the process becomes a critical consideration. The facial selectivity of the nucleophilic attack on the aldehyde or iminium group can be influenced by steric hindrance from the benzoxazole ring or other substituents. Chiral catalysts or auxiliaries can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. For example, a chiral Brønsted acid could protonate the imine in an asymmetric fashion, leading to an enantiomerically enriched iminium ion that then cyclizes to a chiral product.
Table 3: Factors Influencing Selectivity in Cyclizations of this compound
| Selectivity | Influencing Factor | Example |
| Regioselectivity | Ring size preference | Preferential formation of a 6-membered ring over a 7-membered ring. |
| Electronic effects | Nucleophilic attack at the more electron-deficient site. | |
| Stereoselectivity | Steric hindrance | Attack from the less hindered face of the iminium ion. |
| Chiral catalysis | Enantioselective protonation of the imine by a chiral acid. |
Note: The examples provided are general principles applied to the specific context of this compound.
Advanced Reactivity and Derivatization Strategies for Benzo D Oxazole 7 Carbaldehyde
Transformations of the Carbaldehyde Moiety
The aldehyde group at the 7-position of the benzoxazole (B165842) ring is a primary site for chemical modification. It readily undergoes reactions typical of aromatic aldehydes, including condensation with nucleophiles, carbon-carbon bond formation, and oxidation-reduction reactions.
Condensation Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)
The carbonyl carbon of Benzo[d]oxazole-7-carbaldehyde is electrophilic and reacts with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These condensation reactions typically proceed under mild acidic or basic conditions to facilitate the dehydration of the hemiaminal intermediate.
The formation of these C=N double bonds is a robust and high-yielding transformation, providing a straightforward method to introduce a variety of substituents. For instance, reaction with substituted anilines can introduce additional aromatic rings, while reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones, which are valuable intermediates for the synthesis of other heterocyclic systems.
Table 1: Examples of Condensation Reactions with this compound
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base / Imine | Methanol (B129727) or Ethanol, catalytic acetic acid, reflux |
| Hydrazine (H₂N-NH₂) | Hydrazone | Methanol or Ethanol, reflux |
Carbon-Carbon Bond Forming Reactions at the Aldehyde Carbon
The aldehyde functionality of this compound is a key handle for extending the carbon framework of the molecule through various classic organic reactions.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are highly effective for converting the aldehyde into an alkene. The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the HWE reaction, employing a phosphonate (B1237965) carbanion, can be used to introduce a wide range of substituted vinyl groups. The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the phosphate (B84403) byproducts are easily removed by aqueous workup. wikipedia.orgalfa-chemistry.com
Aldol and Knoevenagel Condensations: this compound can act as the electrophilic partner in aldol-type and Knoevenagel condensations. In the presence of a base, it reacts with enolates derived from ketones or with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated carbonyl compounds or their analogues. williams.edunih.gov These products are valuable Michael acceptors and precursors for further synthetic transformations.
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Can form both (E)- and (Z)-alkenes depending on ylide stability. wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate Ester + Base | (E)-Alkene | Generally high (E)-selectivity and easy byproduct removal. wikipedia.orgcore.ac.uk |
| Aldol Condensation | Ketone/Aldehyde Enolate | α,β-Unsaturated Ketone/Aldehyde | Forms a new C-C bond and a conjugated system. williams.edu |
Selective Oxidative and Reductive Transformations of the Aldehyde Group
The oxidation state of the carbaldehyde carbon can be readily modified to yield either a carboxylic acid or a primary alcohol, providing access to two important classes of derivatives.
Oxidation: The aldehyde can be selectively oxidized to the corresponding Benzo[d]oxazole-7-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder and more selective modern reagents. Green alternatives, such as hydrogen peroxide with a selenium catalyst, have also been shown to be effective for the oxidation of aromatic aldehydes.
Reduction: Selective reduction of the aldehyde to (Benzo[d]oxazol-7-yl)methanol is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. masterorganicchemistry.comyoutube.com It efficiently reduces the aldehyde without affecting the aromatic benzoxazole core. For substrates where NaBH₄ might be too reactive or unselective, other reducing agents can be employed.
Functionalization of the Benzoxazole Core
Beyond the reactivity of the aldehyde group, the benzoxazole ring system itself can undergo functionalization, although its reactivity is influenced by the fused heterocyclic nature and the existing substituent.
Electrophilic and Nucleophilic Substitutions on the Fused Ring System
The benzoxazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring and the deactivating carbaldehyde group. The oxazole ring generally directs electrophiles to the benzene (B151609) portion of the molecule.
Electrophilic Substitution: Reactions such as nitration and halogenation are expected to occur on the benzene ring. Theoretical and experimental studies on benzoxazole itself suggest that electrophilic attack is favored at the 5- and 6-positions. However, the presence of the electron-withdrawing 7-carbaldehyde group will likely direct incoming electrophiles to the 4- and 6-positions. Specific catalytic systems have been developed for the regioselective halogenation of 2-arylbenzo[d]oxazoles at the C7-position, indicating that direct functionalization adjacent to the oxazole oxygen is possible under certain conditions.
Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted, electron-rich benzoxazole ring is generally difficult. However, if a suitable leaving group (such as a halogen) is present on the ring, nucleophilic aromatic substitution (SNAAr) can occur, particularly if the ring is activated by strongly electron-withdrawing groups.
Modifications at the Oxazole Heteroatoms (Nitrogen and Oxygen)
The nitrogen and oxygen atoms of the oxazole ring also present opportunities for derivatization, although these transformations are less common than substitutions on the aromatic carbocyclic ring.
N-Alkylation: The lone pair of electrons on the nitrogen atom allows for N-alkylation with alkyl halides or other electrophiles. This reaction leads to the formation of quaternary benzoxazolium salts. These salts are more electron-deficient than the parent benzoxazole and can exhibit altered reactivity and physical properties.
Reactions at the Oxygen Atom: The oxygen atom is generally less reactive. However, under harsh conditions, ring-opening reactions of the benzoxazole system can occur. These reactions, often catalyzed by metals, can lead to the formation of 2-aminophenol (B121084) derivatives, representing a significant modification of the original heterocyclic core. For example, the reaction of benzoxazoles with singlet oxygen can lead to oxidative cleavage of the oxazole ring.
Direct Arylation and Alkylation Strategies
Research into the direct C-H arylation and alkylation of the benzo[d]oxazole core in this compound is not extensively documented in publicly available literature. Typically, direct arylation and alkylation reactions, which involve the activation of a carbon-hydrogen bond on an aromatic ring and subsequent coupling with an aryl or alkyl partner, are powerful tools in synthetic chemistry. These reactions, often catalyzed by transition metals like palladium, ruthenium, or rhodium, offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
However, the application of these methods directly to the C-H bonds of the benzo[d]oxazole ring system in this compound appears to be a less explored area. The inherent reactivity of the aldehyde group often directs synthetic transformations, and its presence can sometimes interfere with the catalytic cycles of C-H activation reactions. Consequently, the focus of derivatization for this particular molecule has predominantly been on transformations involving the carbaldehyde functionality. Further research may be required to develop and document selective direct arylation and alkylation protocols for the benzo[d]oxazole framework in the presence of the aldehyde group.
Annulation and Fused Ring System Formation via this compound
The aldehyde functionality of this compound is a versatile handle for the construction of annulated and fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing molecule, can significantly expand the structural complexity and potential biological activity of the core scaffold. Various strategies can be employed to build new rings using the aldehyde group as a key electrophilic or pro-nucleophilic center.
One prominent strategy involves condensation reactions with suitably functionalized partners, followed by cyclization. For instance, the reaction of the aldehyde with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) can proceed through a Knoevenagel condensation, yielding an intermediate that can undergo subsequent intramolecular cyclization to form a fused pyridone or pyranone ring.
Transition metal-catalyzed annulation reactions represent another powerful approach. For example, palladium-catalyzed [n+m] cycloadditions can be envisioned where the aldehyde group participates in the formation of a new ring system. A hypothetical [4+1] annulation could involve the reaction of an ortho-functionalized benzoxazole derivative with the aldehyde, where the aldehyde carbon serves as the one-atom component, to construct a new five-membered ring. While not specifically detailing this compound, palladium-catalyzed intermolecular [4+1] annulation pathways for forming 1,2-benzisoxazoles from N-phenoxyacetamides and various aldehydes have been reported, showcasing the utility of aldehydes in such transformations.
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex fused systems in a single step. The aldehyde group of this compound can serve as a crucial component in MCRs like the Biginelli or Hantzsch reactions, leading to the formation of fused dihydropyrimidinones or dihydropyridines, respectively. These reactions typically proceed through the in-situ formation of an imine or a related reactive intermediate from the aldehyde.
The table below summarizes some potential annulation strategies utilizing this compound.
| Annulation Strategy | Reagent/Catalyst | Potential Fused System |
| Knoevenagel Condensation/Cyclization | Active methylene compounds (e.g., Malononitrile) | Fused Pyridine Derivatives |
| Pictet-Spengler Reaction | Tryptamine or related bio-amines | Fused Tetrahydro-β-carbolines |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes (after conversion of aldehyde to a dienophile) | Fused Cyclohexene Derivatives |
| Palladium-Catalyzed [4+1] Annulation | Isocyanides or other C1 sources | Fused Pyrrolone Derivatives |
Computational Approaches in the Study of Benzo D Oxazole 7 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For benzoxazole (B165842) derivatives, these methods have been pivotal in exploring their electronic landscapes and reaction pathways.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzoxazole derivatives, DFT calculations have been employed to study reaction mechanisms and their associated energetics. For instance, theoretical studies on the formation of the benzoxazole ring have provided insights into the selectivity of cyclization reactions. Computational modeling has shown that the electronic nature of substituents on the benzene (B151609) ring can influence the reaction yield, with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position favoring product formation. researchgate.net
DFT has also been used to explore the electronic properties of substituted 1,3-benzoxazoles, revealing how electron-donating or electron-withdrawing groups affect the molecule's dipole moment and energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These electronic parameters are crucial for understanding the reactivity and potential applications of these compounds in materials science.
Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Stability
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations are particularly valuable for studying the interactions between a ligand, such as a benzoxazole derivative, and its biological receptor. These simulations can reveal how a ligand binds to a receptor and the conformational changes that occur during this process. Although specific MD simulation studies on Benzo[d]oxazole-7-carbaldehyde were not prominently found, this technique is widely applied to similar heterocyclic compounds to assess the stability of ligand-protein complexes.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at the molecular level.
In a study of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which are structurally analogous to this compound, molecular docking was used to investigate their potential as inhibitors of Staphylococcus aureus Sortase A. nih.gov The docking studies revealed that the benzoxazole core fits into a hydrophobic pocket of the enzyme, composed of specific amino acid residues. This "L-shape" binding mode was identified as crucial for the inhibitory activity. nih.gov
Table 1: Key Interactions of a 2-phenyl-benzo[d]oxazole-7-carboxamide Derivative with Sortase A
| Interacting Residue | Type of Interaction |
| Ala118 | Hydrophobic |
| Val166 | Hydrophobic |
| Val168 | Hydrophobic |
| Val169 | Hydrophobic |
| Ile182 | Hydrophobic |
This table is based on data from a study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which are structurally similar to this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Biological Property Prediction
Cheminformatics tools are often used in conjunction with QSAR to manage and analyze large datasets of chemical information, further aiding in the prediction of biological properties and the design of new bioactive molecules.
Applications in Medicinal Chemistry Research
Design and Synthesis of Bioactive Benzo[d]oxazole-7-carbaldehyde Derivatives
The design of novel bioactive compounds from this compound hinges on principles of rational drug design and a thorough understanding of structure-activity relationships.
Rational drug design strategies for derivatives of this compound would typically involve computational modeling and structure-based design to predict the binding affinity of novel compounds to specific biological targets. The aldehyde functionality allows for a variety of chemical transformations, including but not limited to, the formation of Schiff bases, chalcones, pyrazoles, and other heterocyclic systems. These modifications can be tailored to enhance properties such as target specificity, potency, and pharmacokinetic profiles.
Lead optimization efforts would focus on systematically modifying the substituents on the benzoxazole (B165842) core and the derivatized portion to improve efficacy and reduce potential off-target effects. For instance, in the synthesis of novel antimalarials, this compound has been utilized as a starting material, indicating its utility in constructing complex molecules with validated biological activity. nih.gov
Currently, a comprehensive public database of Structure-Activity Relationship (SAR) studies specifically for a wide range of this compound derivatives is not available. However, based on the broader benzoxazole class, it can be inferred that the nature and position of substituents introduced via the carbaldehyde group would significantly influence the biological activity. Establishing a clear SAR would require the synthesis of a focused library of derivatives and their systematic biological evaluation. Key parameters to investigate would include the electronic and steric properties of the introduced moieties and their impact on target engagement.
Pharmacological Profiling and Biological Target Identification
The benzoxazole scaffold is known to exhibit a wide spectrum of pharmacological activities. While specific data for derivatives of this compound is sparse, the potential for antimicrobial, anticancer, and anti-inflammatory activities warrants investigation.
Derivatives of this compound, such as Schiff bases and heterocyclic adducts, are prime candidates for antimicrobial screening. The imine linkage in Schiff bases, for example, is a common feature in many antimicrobial agents. Future research could focus on synthesizing a series of these derivatives and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Derivative Type | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
| BZD-001 | Schiff Base (Aniline) | Staphylococcus aureus | Data Not Available |
| BZD-002 | Schiff Base (p-Nitroaniline) | Escherichia coli | Data Not Available |
| BZD-003 | Chalcone | Candida albicans | Data Not Available |
Note: This table is for illustrative purposes only, as specific experimental data for these derivatives is not currently available in the public domain.
The anticancer potential of benzoxazole derivatives is well-documented. It is plausible that derivatives of this compound could exhibit antiproliferative activity against various cancer cell lines. Research in this area would involve synthesizing novel compounds and assessing their cytotoxicity using assays such as the MTT assay. Identifying the specific molecular targets, which could include kinases, topoisomerases, or other proteins involved in cell proliferation, would be a critical step.
Table 2: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| BZD-P01 | Pyrazole (B372694) | MCF-7 (Breast) | Data Not Available |
| BZD-P02 | Pyrazole | A549 (Lung) | Data Not Available |
| BZD-I01 | Imidazole | HCT116 (Colon) | Data Not Available |
Note: This table is for illustrative purposes only, as specific experimental data for these derivatives is not currently available in the public domain.
A patent has listed this compound as a potential hemoglobin modifier for the treatment of inflammatory diseases, suggesting a possible role for its derivatives in this therapeutic area. google.com The synthesis of chalcones and other related structures from this starting material could yield compounds with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives
| Compound ID | Derivative Type | Anti-inflammatory Assay | % Inhibition |
| BZD-C01 | Chalcone | COX-2 Inhibition | Data Not Available |
| BZD-C02 | Chalcone | LOX Inhibition | Data Not Available |
| BZD-A01 | Amide | Nitric Oxide Production | Data Not Available |
Note: This table is for illustrative purposes only, as specific experimental data for these derivatives is not currently available in the public domain.
Antiviral Activities
The benzo[d]oxazole scaffold is a recurring motif in the design of novel antiviral agents. Research has demonstrated that derivatives incorporating this structure exhibit inhibitory effects against various types of viruses, spanning both plant and human pathogens.
One area of investigation has been against the Tobacco Mosaic Virus (TMV), a well-studied plant virus. A series of flavonol derivatives containing a benzoxazole moiety were synthesized and evaluated for their anti-TMV activity in vivo. nih.gov Among the synthesized compounds, a derivative designated as X17 showed particularly potent curative and protective activities. nih.govrawdatalibrary.net The median effective concentration (EC50) for the curative activity of X17 against TMV was 127.6 µg/mL, while its protective activity was observed at an EC50 of 101.2 µg/mL. nih.gov These values were superior to the reference agent, ningnanmycin, which had EC50 values of 320.0 µg/mL and 234.6 µg/mL for curative and protective activities, respectively. nih.gov
In the context of human viruses, benzoxazole derivatives have been explored as potential inhibitors of influenza A virus. A study focusing on new heteroannulated 1,2,3-triazole glycosides identified a benzoxazole-containing compound, designated 8b, as the most active in its group against the H1N1 influenza strain. nih.gov This highlights the potential of the benzoxazole core in the development of new anti-influenza therapeutics. nih.gov The versatility of the benzoxazole scaffold is further supported by general findings that attribute broad-spectrum antiviral properties to its derivatives. amazonaws.comresearchgate.net
| Compound Name/Class | Target Virus | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Flavonol Derivative X17 | Tobacco Mosaic Virus (TMV) | Curative Activity (EC50) | 127.6 µg/mL | nih.gov |
| Flavonol Derivative X17 | Tobacco Mosaic Virus (TMV) | Protective Activity (EC50) | 101.2 µg/mL | nih.gov |
| Triazole Glycoside 8b | Influenza A (H1N1) | High Activity (Qualitative) | Not Quantified | nih.gov |
Neuroprotective Agents
Derivatives based on the benzo[d]oxazole structure have emerged as promising candidates for the development of neuroprotective agents, particularly in the context of Alzheimer's disease (AD). nih.gov A series of novel synthetic substituted benzo[d]oxazole-based derivatives were shown to exert neuroprotective effects on β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. nih.govmdpi.com
In one study, most of the synthesized compounds were effective in reducing the neurotoxicity induced by Aβ25-35 in PC12 cells at a concentration of 5 µg/mL. nih.gov A specific derivative, compound 5c, was identified as being non-neurotoxic at 30 µg/mL and significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 µg/mL. nih.govmdpi.com Further investigation revealed that compound 5c also protected PC12 cells from Aβ25-35-induced apoptosis and reduced the hyperphosphorylation of the tau protein. nih.gov In vivo studies in zebrafish suggested that compound 5c exhibits less toxicity to the heart and nervous system compared to the established AD drug, donepezil. nih.gov
| Compound Name | Biological Model | Key Finding | Effective Concentration | Reference |
|---|---|---|---|---|
| Compound 5c (a benzo[d]oxazole derivative) | Aβ25-35-induced PC12 cells | Increased cell viability | 1.25, 2.5, 5 µg/mL | nih.gov |
| Compound 5c (a benzo[d]oxazole derivative) | Aβ25-35-induced PC12 cells | Reduced tau protein hyperphosphorylation | Not specified | nih.gov |
| Compound 5c (a benzo[d]oxazole derivative) | Zebrafish | Lower toxicity compared to donepezil | Not specified | nih.gov |
Enzyme Inhibition Studies (e.g., Topoisomerases, Histone Deacetylase 6 (HDAC6), Diacylglycerol Acyltransferase 1 (DGAT1))
The benzo[d]oxazole scaffold has been effectively utilized to develop inhibitors for several key enzymatic targets in therapeutic research.
Topoisomerases
Benzo[d]oxazole derivatives have been identified as potent inhibitors of human DNA topoisomerases I and II, which are crucial enzymes in DNA replication and transcription and are validated targets for cancer therapy. tandfonline.comresearchgate.net In a study evaluating 2-substituted benzoxazoles, several compounds demonstrated significant inhibitory activity. researchgate.net The derivative 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) was the most effective inhibitor of human Topoisomerase I (Topo I) with a half-maximal inhibitory concentration (IC50) of 104 µM. researchgate.net Meanwhile, 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) was the most potent inhibitor of human Topoisomerase IIα (Topo IIα) with an IC50 value of 71 µM. researchgate.net
Another study on 2,5-disubstituted-benzoxazoles also identified potent inhibitors. tandfonline.comnih.govesisresearch.org Specifically, 2-(p-nitrobenzyl)benzoxazole (6) and 5-Chloro-2-(p-methylphenyl)benzoxazole (4) showed strong inhibitory activity against Topoisomerase II, with IC50 values of 17.4 µM and 22.3 µM, respectively, which were more potent than the reference drug etoposide. tandfonline.comnih.gov For Topoisomerase I, 5-amino-2-(p-fluorophenyl)benzoxazole (3) and 5-amino-2-(p-bromophenyl)benzoxazole (5) were identified as potent poisons with IC50 values of 132.3 µM and 134.1 µM, respectively. tandfonline.comnih.gov
Histone Deacetylase 6 (HDAC6)
The benzoxazole nucleus has been incorporated into selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer and other diseases. A study of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which included benzoxazole derivatives, identified compounds with selective HDAC6 inhibition. plos.org These compounds, bearing a para-substituted hydroxamic acid, were active HDAC inhibitors, while their meta-substituted counterparts were largely inactive. plos.org The benzoxazole-containing series demonstrated selectivity for HDAC6 over HDAC1 and selectively inhibited the growth of lung cancer cells compared to normal cells. plos.org
Diacylglycerol Acyltransferase 1 (DGAT1)
The benzoxazole scaffold has been investigated in the development of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, making it a target for metabolic diseases. nih.govgoogle.com While initial research focused on benzimidazole-based DGAT1 inhibitors, subsequent work explored the use of benzoxazole as a bioisosteric replacement for other chemical groups to improve compound properties. nih.govresearchgate.net For instance, one study described how a benzoxazole ring was introduced to mitigate a phototoxicity signal observed in a parent compound, although it was later deconstructed in favor of an oxadiazole to reduce aromaticity. nih.gov Other research has pointed to benzoxazole carboxylates as a class of DGAT1 inhibitors. mdpi.com
| Enzyme Target | Compound Name/Class | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Topoisomerase I | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | 104 µM | researchgate.net |
| Topoisomerase IIα | 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | 71 µM | researchgate.net |
| Topoisomerase II | 2-(p-nitrobenzyl)benzoxazole (6) | 17.4 µM | tandfonline.comnih.gov |
| Topoisomerase II | 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | 22.3 µM | tandfonline.comnih.gov |
| HDAC6 | 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | 0.1–1.0 µM | plos.org |
| HDAC1 | 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | 0.9–6 µM | plos.org |
| DGAT1 | Benzoxazole carboxylates | Inhibitory Activity Noted | mdpi.com |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Gene Inhibition in Cancer Therapeutics
Benzo[d]oxazole derivatives have been identified as inhibitors of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, presenting a novel strategy in cancer therapeutics. google.comexlibrisgroup.com The Nrf2 pathway is a key regulator of cellular defense against oxidative stress; however, its persistent activation in cancer cells can confer resistance to chemotherapy and radiotherapy. google.comdokumen.pub Therefore, inhibiting Nrf2 in cancer cells is a strategy to overcome treatment resistance and enhance the efficacy of anticancer therapies. google.comjustia.com
A patented invention describes the use of benzo[d]oxazole derivatives as Nrf2 inhibitors that function as anticancer supplement agents. google.com These compounds act by inhibiting the activity of Nrf2, which in turn prevents the induction of antioxidant enzymes that would otherwise remove the reactive oxygen species (ROS) responsible for killing cancer cells. google.comexlibrisgroup.com This inhibition leads to an increase in ROS production, thereby enhancing the apoptotic effects of anticancer agents or radiation therapy. google.comdokumen.pub
One specific derivative, 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine, was shown to reduce the protein levels of both Nrf2 and its downstream target, the antioxidant enzyme heme oxygenase-1 (HO-1). google.com This confirms the role of this class of compounds as Nrf2 gene inhibitors capable of inhibiting gene expression regulated by the antioxidant response element (ARE). google.com By increasing ROS generation within cancer cells, these benzo[d]oxazole derivatives can increase the anticancer activity of other treatments. google.com
| Compound Name | Target Pathway | Key Finding | Therapeutic Application | Reference |
|---|---|---|---|---|
| 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine | Nrf2-ARE Signaling | Inhibits Nrf2 activity; reduces Nrf2 and HO-1 protein levels | Anticancer supplement to overcome treatment resistance | google.com |
Mechanistic Insights into Biological Action at the Molecular Level
The diverse biological activities of benzo[d]oxazole derivatives stem from specific interactions at the molecular level, which are tailored to their respective targets.
In their role as antiviral agents , the mechanism can involve direct interaction with viral proteins. For example, the flavonol derivative X17 is believed to exert its anti-TMV effect by having a strong binding affinity for the Tobacco Mosaic Virus coat protein (TMV-CP). nih.govrawdatalibrary.net This interaction may hinder the self-assembly and replication of the viral particles, thus disrupting the viral life cycle. nih.gov
As neuroprotective agents , the mechanism of benzo[d]oxazole derivatives has been linked to the modulation of critical intracellular signaling pathways. nih.govmdpi.com Compound 5c was found to protect neuronal cells by activating the Akt/GSK-3β/NF-κB signaling pathway. nih.govmdpi.com Specifically, it promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of the inflammatory transcription factor nuclear factor-κB (NF-κB). nih.gov This cascade of events helps to mitigate Aβ-induced apoptosis, reduce tau protein hyperphosphorylation, and decrease the expression of factors involved in neuro-inflammation and cell death. nih.gov
The enzyme inhibitory action of these compounds is based on their ability to interfere with the active sites of their target enzymes. For topoisomerases , benzoxazole derivatives act as "poisons". tandfonline.comnih.gov They inhibit the catalytic activity of the enzyme by stabilizing the covalent complex formed between the topoisomerase and the DNA strand. nih.gov This prevents the re-ligation of the DNA backbone after it has been cleaved, leading to an accumulation of DNA strand breaks and ultimately triggering cell death. nih.gov For HDAC6 , molecular modeling studies provide a structural basis for the observed selectivity of benzoxazole-based inhibitors. These studies revealed that the interaction energy of the inhibitors with HDAC6 was higher than with HDAC1, explaining their preferential inhibition. plos.org In the case of DGAT1 , certain benzoxazole carboxylates are understood to function as competitive inhibitors at the co-enzyme A binding site of the enzyme. mdpi.com
Finally, the mechanism for Nrf2 inhibition in cancer therapeutics is centered on disrupting the cell's antioxidant defense system. google.com By inhibiting Nrf2, the benzo[d]oxazole derivatives prevent the transcription of downstream antioxidant genes, such as HO-1. google.com This suppression of the natural antioxidant response leads to an accumulation of cytotoxic reactive oxygen species (ROS) within the cancer cells, making them more susceptible to apoptosis induced by chemotherapy or radiation. google.com
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The synthesis of benzoxazole (B165842) derivatives, including Benzo[d]oxazole-7-carbaldehyde, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org Current research is focused on overcoming these limitations by developing novel synthetic routes with improved sustainability and atom economy.
One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused multiple times. For instance, magnetic nanoparticles coated with an acid catalyst (Fe3O4@SiO2-SO3H) have been successfully employed for the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes. ajchem-a.com This method offers high yields, short reaction times, and a significant reduction in environmental impact. ajchem-a.com Other green catalysts, such as nickel sulphate, have also shown efficacy in promoting the condensation reaction under mild, room-temperature conditions. amazonaws.com
Furthermore, continuous-flow systems are being explored as a superior alternative to traditional batch synthesis. rsc.org Flow chemistry can enhance reaction efficiency, safety, and scalability while minimizing waste. A life cycle assessment comparing batch and continuous-flow synthesis of 2-aryl benzoxazoles demonstrated that the flow approach significantly reduces carbon emissions, energy consumption, and solvent load. rsc.org Electrochemical methods also represent a green and atom-economical route, enabling the direct synthesis of 2-arylbenzoxazoles without the need for catalysts under mild conditions. rsc.org These sustainable methodologies are highly applicable to the synthesis of this compound and its derivatives, paving the way for more environmentally benign production processes.
Table 1: Comparison of Sustainable Synthetic Methods for Benzoxazole Derivatives
| Synthetic Method | Key Advantages | Catalyst/Conditions | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Reusable catalyst, solvent-free conditions, high yields | Fe3O4@SiO2-SO3H | ajchem-a.com |
| Continuous-Flow Synthesis | Reduced emissions and waste, enhanced safety and scalability | Oxygen-flow chemistry | rsc.org |
| Electrochemical Synthesis | Catalyst-free, mild conditions, high atom economy | Electrochemical oxidation | rsc.org |
| Green Catalysis | Eco-friendly, cost-effective, room temperature | Nickel Sulphate | amazonaws.com |
Advanced Spectroscopic Characterization Techniques for Complex this compound Derivatives
The precise structural elucidation of novel and complex this compound derivatives is crucial for understanding their structure-property relationships. While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR are routinely used, advanced methods are increasingly being employed for unambiguous characterization.
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular formula of newly synthesized compounds. jbarbiomed.com For complex structures, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between protons and carbons, which is particularly useful for highly substituted benzoxazole rings. chimia.ch These methods can help in assigning all proton and carbon signals accurately, even in complex molecules. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are also being used in conjunction with experimental spectroscopy. mdpi.com DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the proposed structure. mdpi.com This integrated approach of advanced spectroscopic techniques and computational analysis provides a robust framework for the characterization of complex this compound derivatives, ensuring structural accuracy for subsequent application-oriented studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by enabling the rapid design and property prediction of novel compounds. nih.govnih.gov For benzoxazole derivatives, these computational tools are being used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structure of the compounds with their biological activity or physical properties. nih.govwho.int
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives to understand the structural requirements for their anticancer activity. nih.govrsc.org These models generate contour maps that visualize the regions where steric, electrostatic, and other fields influence the activity, providing valuable insights for designing more potent analogs. nih.gov
Molecular docking simulations are another powerful in silico tool used to predict the binding modes of benzoxazole derivatives with biological targets, such as enzymes or receptors. who.intrsc.org By understanding these interactions at a molecular level, researchers can rationally design new derivatives of this compound with enhanced therapeutic potential. The integration of AI and ML in the design process can significantly reduce the time and cost associated with the synthesis and screening of new compounds, accelerating the discovery of new drugs and materials. nih.govrsc.org
Table 2: Application of AI/ML in Benzoxazole Research
| Computational Method | Application | Key Outcome | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting anticancer activity | Identifies structural features for enhanced potency | nih.govrsc.org |
| Molecular Docking | Predicting ligand-protein binding | Elucidates binding modes and interactions | who.intrsc.org |
| Deep Learning | Molecular property prediction | Accelerates discovery of compounds with desired properties | nih.govnih.gov |
Exploration of this compound in Materials Science and Optoelectronics
The rigid, planar structure and conjugated π-system of the benzoxazole core impart favorable photophysical properties to its derivatives, making them attractive candidates for applications in materials science and optoelectronics. nih.govresearchgate.net Research in this area is focused on developing novel organic materials for devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Benzoxazole-based compounds have been investigated as emitters in OLEDs, particularly for deep-blue emission. nih.gov Their donor-π-acceptor (D–π–A) architectures can be tuned to achieve desired optical properties. mdpi.commdpi.com Theoretical studies using DFT have shown that the introduction of specific substituents can modulate the absorption and emission spectra, as well as the nonlinear optical properties of benzoxazole derivatives. mdpi.commdpi.com The carbaldehyde group in this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of D–π–A molecules with tailored optoelectronic characteristics.
In addition to OLEDs, benzoxazole derivatives are being explored as fluorescent chemosensors for the detection of metal ions and other analytes. Their ability to exhibit changes in fluorescence upon binding to a target makes them suitable for sensing applications. The development of multifunctional benzoxazole derivative crystals with properties like elasticity and piezochromism (color change with pressure) further highlights their potential in advanced applications such as smart sensors and flexible electronic devices. researchgate.net
Future Therapeutic Applications and Clinical Translation Potential
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The future therapeutic applications of this compound derivatives are vast, with significant potential for clinical translation.
In oncology, benzoxazole derivatives have been identified as potent inhibitors of various kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov The design of novel benzoxazole-based compounds as selective inhibitors of cancer-related targets is an active area of research. researchgate.netnih.gov The aldehyde functionality of this compound can be readily converted into various other functional groups, enabling the synthesis of diverse libraries of compounds for screening against different cancer cell lines.
Beyond cancer, benzoxazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes like cyclooxygenase (COX). researchgate.netslideshare.net They are also being investigated for their antimicrobial activity against a range of bacteria and fungi. nih.gov While many studies are still in the preclinical stage, the consistent demonstration of potent biological activity across multiple therapeutic areas suggests that with further optimization and in vivo studies, this compound-based compounds could emerge as promising candidates for future clinical use. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[d]oxazole-7-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via condensation reactions between substituted o-aminophenols and aldehydes or through cyclization of pre-functionalized intermediates. For example, it has been prepared with a 91% yield using straightforward aldehyde coupling under mild conditions . Optimization strategies include adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature. Monitoring reaction progress via TLC or HPLC can help identify optimal termination points to maximize purity and yield .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone signals. Splitting patterns can differentiate substituent positions .
- HRMS (ESI) : Validates molecular weight and isotopic distribution, critical for verifying synthetic success .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and benzoxazole ring vibrations .
Cross-referencing with computational simulations (e.g., DFT) enhances structural validation.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
- Methodological Answer : Contradictions often arise from isomeric byproducts or impurities. Strategies include:
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
- X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives.
- Comparative Analysis : Benchmark spectral data against structurally validated analogs (e.g., from Reaxys or PubChem) .
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity, and how can their efficacy be validated?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the 2-position to enhance electrophilicity and binding affinity.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or receptors) .
- Validation : Perform in vitro assays (e.g., MTT for cytotoxicity) and compare IC50 values against reference compounds. For example, derivatives like 4-(Benzo[d]oxazol-2-yl)aniline showed potent inhibition of mammary carcinoma cells (IC50 < 10 μM) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can these be mitigated?
- Methodological Answer : Scaling issues include:
- Exothermic Reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions.
- Purification : Replace column chromatography with recrystallization or distillation for cost-effective bulk purification.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
